molecular formula C10H10F2O3 B1413007 Methyl 2,3-difluoro-4-methoxyphenylacetate CAS No. 1803832-38-3

Methyl 2,3-difluoro-4-methoxyphenylacetate

Cat. No. B1413007
CAS RN: 1803832-38-3
M. Wt: 216.18 g/mol
InChI Key: NFYANWSUJNPVAP-UHFFFAOYSA-N
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Description

“Methyl 2,3-difluoro-4-methoxyphenylacetate” is likely a derivative of phenylacetate, which is a type of aromatic compound. The “methyl” indicates a -CH3 group, “difluoro” suggests the presence of two fluorine atoms, and “methoxy” refers to a -OCH3 group. These groups are attached to a phenyl ring (a cyclic group of six carbon atoms, also known as a benzene ring) at the 2nd, 3rd, and 4th positions .


Molecular Structure Analysis

The molecular structure of this compound would consist of a phenyl ring with the aforementioned groups attached at the specified positions. The presence of the fluorine atoms and the methoxy group would likely have significant effects on the electronic structure and reactivity of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific positions of the substituents and the nature of the reaction conditions. Fluorine atoms are highly electronegative, which could make the compound more reactive towards nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of fluorine atoms could increase its stability and change its polarity .

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to comment on the mechanism of action for this compound .

Safety and Hazards

As with any chemical compound, handling “Methyl 2,3-difluoro-4-methoxyphenylacetate” would require appropriate safety measures. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The study and application of fluorinated organic compounds is a vibrant field in chemistry due to their unique properties. This compound, with its specific pattern of functional groups, could be of interest in various areas such as medicinal chemistry, materials science, or synthetic methodology .

properties

IUPAC Name

methyl 2-(2,3-difluoro-4-methoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O3/c1-14-7-4-3-6(5-8(13)15-2)9(11)10(7)12/h3-4H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFYANWSUJNPVAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)CC(=O)OC)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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